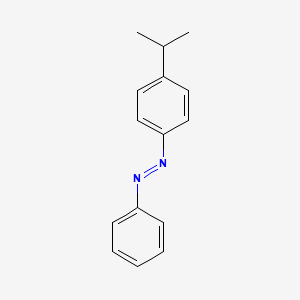
p-Isopropylazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Isopropylazobenzene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two phenyl rings. The compound has the molecular formula C15H16N2 and a molecular weight of 224.30 g/mol . Azobenzenes are known for their photoisomerization properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of p-Isopropylazobenzene typically involves the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. The classical methods for synthesizing azobenzenes include:
Azo Coupling Reaction: This involves the reaction of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial production methods often employ these classical synthetic routes, with modifications to optimize yield and purity.
Chemical Reactions Analysis
p-Isopropylazobenzene undergoes various chemical reactions, including:
Reduction: Azobenzenes can be reduced to hydrazobenzenes using reducing agents like sodium dithionite.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
p-Isopropylazobenzene has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of p-Isopropylazobenzene involves photoisomerization, where the compound switches between its trans and cis isomers upon exposure to light. This isomerization affects the compound’s electronic distribution and affinity for certain chemical species . The molecular targets and pathways involved include interactions with light-responsive proteins and other biomolecules.
Comparison with Similar Compounds
p-Isopropylazobenzene can be compared to other azobenzene derivatives, such as:
Azobenzene: The simplest form of azobenzene, used widely in various applications.
4-Hydroxyazobenzene: Substituted with a hydroxy group, used in dye production and as a molecular switch.
4-Aminoazobenzene: Substituted with an amino group, used in the study of photochemical properties.
The uniqueness of this compound lies in its specific substituent, the isopropyl group, which can influence its photochemical properties and applications.
Properties
CAS No. |
61653-39-2 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
phenyl-(4-propan-2-ylphenyl)diazene |
InChI |
InChI=1S/C15H16N2/c1-12(2)13-8-10-15(11-9-13)17-16-14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
VXRIFISRSQHSEG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Synonyms |
4-isopropylazobenzene p-(i)PrAzo cpd p-isopropylazobenzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















